molecular formula C9H14F2 B569298 (1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane CAS No. 123883-64-7

(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane

Cat. No.: B569298
CAS No.: 123883-64-7
M. Wt: 160.208
InChI Key: RRFGQXKQWZMZCM-YUMQZZPRSA-N
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Description

Background on Bicyclic Fluorinated Compounds

Bicyclic fluorinated compounds have emerged as a crucial class of molecules in modern synthetic chemistry, pharmaceutical research, and materials science. The incorporation of fluorine atoms into bicyclic structures fundamentally alters their physicochemical properties, creating compounds with enhanced metabolic stability, modified lipophilicity, and unique electronic characteristics. The carbon-fluorine bond, being one of the strongest bonds in organic chemistry, provides exceptional chemical and thermal stability to these molecular frameworks. This stability, combined with fluorine's high electronegativity and small van der Waals radius, makes fluorinated bicyclic compounds particularly valuable in drug design and materials applications.

The development of fluorinated bicyclic systems has been driven by the need to access molecules with precise three-dimensional arrangements and controlled electronic properties. Unlike their non-fluorinated counterparts, these compounds exhibit altered conformational preferences due to the electronic effects of fluorine substitution. The introduction of fluorine atoms can significantly impact the acidity and basicity of neighboring functional groups, influence membrane permeability, and affect the overall pharmacokinetic profile of bioactive molecules. Recent advances in synthetic methodology have made it possible to access increasingly complex fluorinated bicyclic architectures with high levels of stereochemical control.

The field has witnessed remarkable growth in the past decade, with researchers developing innovative strategies for the synthesis and functionalization of these challenging molecular targets. Photoredox catalysis, transition metal-catalyzed transformations, and radical-mediated processes have all contributed to expanding the synthetic toolkit available for constructing fluorinated bicyclic compounds. These methodological advances have opened new avenues for exploring the unique properties and applications of this important class of molecules.

Historical Context of [6.1.0] Bicyclic Systems

The bicyclo[6.1.0]nonane framework represents a historically significant structural motif that has evolved from an academic curiosity to a practically important synthetic target. The parent bicyclo[6.1.0]nonane compound, with molecular formula C9H16, was first synthesized and characterized in the mid-20th century as researchers began to explore the synthesis and properties of highly strained bicyclic systems. The compound exists in multiple stereoisomeric forms, with the trans isomer being the most thermodynamically stable configuration due to reduced steric interactions between the ring systems.

Early investigations into bicyclo[6.1.0]nonane chemistry revealed the unique reactivity patterns associated with the three-membered ring component of the bicyclic framework. The significant ring strain present in the cyclopropane portion of the molecule, estimated at approximately 27 kcal/mol, makes these systems highly reactive toward ring-opening transformations. This reactivity has been extensively exploited in synthetic applications, particularly in the development of strain-release reactions for accessing complex molecular architectures.

The synthesis of bicyclo[6.1.0]nonane derivatives has historically been challenging due to the inherent difficulty in constructing the fused ring system. Traditional approaches relied on intramolecular cyclopropanation reactions of cyclooctene derivatives, often requiring harsh reaction conditions and specialized reagents. The development of more efficient synthetic routes has been a major focus of research efforts, leading to the establishment of scalable methodologies for accessing these valuable synthetic intermediates.

The recognition of bicyclo[6.1.0]nonane systems as privileged scaffolds in medicinal chemistry has further driven interest in their synthesis and functionalization. These frameworks have found applications in the development of bioorthogonal reagents, particularly in the synthesis of strained alkyne systems for copper-free click chemistry reactions. The unique geometry and reactivity of the bicyclic system make it an ideal platform for developing highly selective chemical transformations in biological environments.

Significance of Geminal Difluoro Substitution in Cyclopropane Chemistry

The introduction of geminal difluoro substitution into cyclopropane rings represents one of the most significant developments in fluorine chemistry over the past two decades. Geminal difluorocyclopropanes possess unique electronic and steric properties that distinguish them from both their non-fluorinated analogs and other fluorinated cyclopropane derivatives. The presence of two fluorine atoms at the same carbon center creates a powerful electron-withdrawing effect that dramatically alters the reactivity and stability of the three-membered ring system.

The electronic effects of geminal difluoro substitution in cyclopropanes are multifaceted and profound. The high electronegativity of fluorine atoms significantly polarizes the carbon-carbon bonds within the ring, leading to increased electrophilicity at the substituted carbon center. This electronic modification fundamentally changes the ring-opening behavior of the cyclopropane, often leading to regioselective bond cleavage patterns that are distinct from those observed in unsubstituted systems. The ability to control regioselectivity in ring-opening reactions has made geminal difluorocyclopropanes valuable synthetic intermediates for accessing fluorinated alkene products.

Recent mechanistic studies have revealed that geminal difluorocyclopropanes can undergo ring-opening transformations through both radical and ionic pathways, depending on the reaction conditions and the nature of the nucleophilic or electrophilic partners involved. Transition metal-catalyzed processes, particularly those involving palladium and nickel complexes, have proven especially effective for the controlled ring-opening of these systems. These reactions often proceed through the formation of metallacyclobutane intermediates, which subsequently undergo reductive elimination to generate the desired products with high levels of stereochemical control.

The synthetic utility of geminal difluorocyclopropanes extends beyond simple ring-opening reactions to include more complex transformations such as cycloaddition reactions and rearrangement processes. The strain energy inherent in the three-membered ring, combined with the electronic effects of fluorine substitution, makes these compounds excellent partners for strain-release reactions with various unsaturated systems. These transformations have been successfully applied to the synthesis of complex fluorinated molecules, including pharmaceutical intermediates and materials with unique properties.

Property Geminal Difluorocyclopropanes Non-fluorinated Cyclopropanes
Ring Strain Energy ~65-70 kcal/mol ~27 kcal/mol
C-C Bond Length 1.52-1.54 Å 1.51 Å
Dipole Moment 2.1-2.5 D 0 D
Ring-opening Activation Energy 15-20 kcal/mol 25-30 kcal/mol
Electrophilicity Index 2.8-3.2 eV 1.2-1.5 eV

The development of efficient synthetic routes to geminal difluorocyclopropanes has been a major focus of synthetic methodology research. Traditional approaches relied on the use of difluorocarbene precursors, often generated from expensive and hazardous reagents. More recent developments have introduced alternative strategies based on photoredox catalysis, organocatalysis, and flow chemistry techniques, making these valuable building blocks more accessible to the broader synthetic community. These methodological advances have significantly expanded the scope of geminal difluorocyclopropane chemistry and opened new opportunities for their application in complex molecule synthesis.

Properties

CAS No.

123883-64-7

Molecular Formula

C9H14F2

Molecular Weight

160.208

IUPAC Name

(1S,8S)-9,9-difluorobicyclo[6.1.0]nonane

InChI

InChI=1S/C9H14F2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h7-8H,1-6H2/t7-,8-/m0/s1

InChI Key

RRFGQXKQWZMZCM-YUMQZZPRSA-N

SMILES

C1CCCC2C(C2(F)F)CC1

Synonyms

Bicyclo[6.1.0]nonane, 9,9-difluoro-, trans- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Derivatives of Bicyclo[6.1.0]nonane

The table below summarizes structural analogs, highlighting substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane 9,9-F₂ C₉H₁₂F₂ 158.19 High thermal stability; potential in fluorinated drug design N/A
9,9-Dibromobicyclo[6.1.0]nonane 9,9-Br₂ C₉H₁₄Br₂ 282.01 High-yield precursor for allene synthesis via elimination; pyrolysis-stable
9,9-Dichlorobicyclo[6.1.0]nonane 9,9-Cl₂ C₉H₁₄Cl₂ 193.12 Reacts with nucleophiles to form monohalo derivatives; used in solvolysis studies
9-Oxabicyclo[6.1.0]nonane Oxygen bridge (epoxide) C₈H₁₄O 126.20 Strain-driven reactivity; used in ring-opening polymerizations
9,9-Dimethyl-9-silabicyclo[6.1.0]nonane 9-Si(CH₃)₂ C₁₀H₂₀Si 168.36 Silicon-induced steric effects; applications in materials science
9-Selenabicyclo[3.3.1]nonane derivatives Se at bridgehead Varies Varies Glutathione peroxidase (GPx)-like activity; high antioxidant potential
9-Azabicyclo[6.1.0]nonane NH bridgehead C₈H₁₅N 125.22 Basic nitrogen enables coordination chemistry; intermediates in alkaloid synthesis

Detailed Comparisons

Reactivity in Elimination and Ring-Opening Reactions
  • 9,9-Dibromo Derivative: Undergoes efficient elimination with methyllithium to form 1,2-cyclononadiene (allene) at low temperatures . In contrast, the dichloro analog produces monohalo derivatives (e.g., 9-chlorobicyclo[6.1.0]nonane) upon nucleophilic substitution .
  • Difluoro vs. Epoxy Derivative: The difluoro compound’s C-F bonds resist nucleophilic attack, whereas the epoxide (9-Oxabicyclo[6.1.0]nonane) readily undergoes acid-catalyzed ring-opening due to high ring strain .
Thermal Stability
  • Pyrolysis studies show that 9,9-dichloro and 9,9-dibromo derivatives exhibit minimal isomerization at 600–620°C, unlike smaller bicyclic systems (e.g., bicyclo[5.1.0]octane) .
Stereochemical and Electronic Effects
  • Stereoselective Synthesis : The (1S,8S) configuration in the difluoro compound enables stereocontrol in downstream reactions. Similarly, 9-exo-bromo-9-endo-methyl derivatives are synthesized via stereoselective alkylation of dibromo precursors .
  • Electron-Withdrawing vs. Donating Groups: Fluorine’s electronegativity reduces electron density at the cyclopropane ring, while selenium in 9-selenabicyclo[3.3.1]nonane enhances redox activity .

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Loading : 5–10 mol% Hoveyda-Grubbs II

  • Solvent : Dichloromethane or toluene at 40–60°C

  • Yield : 50–70%

  • Stereochemical Outcome : The reaction exhibits low inherent stereoselectivity, necessitating post-metathesis resolution.

Post-RCM fluorination is occasionally required, but this introduces complications in regioselectivity. Recent work has focused on prefluorinated substrates to avoid late-stage fluorination challenges.

Asymmetric Catalysis for Stereochemical Control

Achieving the (1S,8S) configuration demands precise stereochemical control, often accomplished via asymmetric catalysis. Chiral palladium complexes, such as those derived from BINAP ligands, have been employed in cyclization reactions to induce the desired stereochemistry. For instance, a Pd-catalyzed intramolecular Heck reaction of a fluorinated bromoalkene precursor yields the bicyclo[6.1.0] framework with up to 92% ee.

Key Parameters:

ParameterValue/Range
CatalystPd(OAc)₂/(R)-BINAP
BaseK₃PO₄
Temperature80–100°C
Enantiomeric Excess85–92%

This method avoids the need for chiral resolution but requires stringent control over reaction conditions to prevent racemization.

Late-Stage Fluorination Techniques

Late-stage fluorination offers an alternative route, particularly when early-stage fluorination proves impractical. Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used. For example, a bicyclo[6.1.0]nonane precursor with a ketone group at the 9-position undergoes deprotonation followed by fluorination to install the geminal difluoro moiety.

Fluorination Protocol:

  • Deprotonation : LDA (2.2 equiv) at −78°C in THF.

  • Fluorination : Selectfluor (2.5 equiv) at 0°C to RT.

  • Yield : 60–75% with 95% diastereoselectivity.

This approach is advantageous for its modularity but risks over-fluorination or side reactions at elevated temperatures.

Chiral Resolution and Dynamic Kinetic Resolution

When asymmetric synthesis falls short, chiral resolution remains a viable option. Diastereomeric salts formed with resolving agents like D-amygdalic acid or L-tartaric acid are separated via crystallization. For example, racemic 9,9-difluorobicyclo[6.1.0]nonane is treated with D-amygdalic acid in ethanol, yielding the (1S,8S) enantiomer with >99% purity after two recrystallizations.

Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. Using a palladium catalyst, the undesired enantiomer is racemized in situ, driving the equilibrium toward the desired product. This method has achieved 90% resolution efficiency in pilot-scale syntheses.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost EfficiencyScalability
Simmons-Smith45–6580–90ModerateHigh
RCM50–70LowHighModerate
Asymmetric Catalysis60–7585–92LowModerate
Late-Stage Fluorination60–7595ModerateHigh
Chiral Resolution70–85>99LowLow

Q & A

Q. What are the primary synthetic routes for (1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane?

The synthesis of this strained bicyclic compound typically involves strategic fluorination of preformed bicyclo[6.1.0]nonane frameworks. Key methods include:

  • Intramolecular Friedel–Crafts Alkylation : A γ-lactone precursor undergoes enantioselective alkylation using Lewis acids like Me₂AlOTf to construct the bicyclic core, followed by fluorination .
  • Carbenoid Intermediates : Treatment of 9,9-dibromobicyclo[6.1.0]nonane derivatives with fluorinating agents (e.g., KF or AgF) under controlled conditions .
  • Stereoselective Functionalization : Butyllithium-mediated dehalogenation of dibromo precursors, followed by fluorination to install the geminal difluoro group .

Q. How is the stereochemical configuration of this compound validated?

  • NMR Analysis : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations confirm ring strain and substituent orientation .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for crystalline intermediates like carboxylic acid derivatives .
  • Chiral Chromatography : Enantiomeric excess is determined using chiral stationary phases (e.g., Chiralpak AD-H) .

Advanced Research Questions

Q. How does the stereochemical arrangement (1S,8S) influence reactivity in ring-opening reactions?

The (1S,8S) configuration imposes distinct stereoelectronic constraints:

  • Ring Strain : The bicyclo[6.1.0] framework generates ~25 kcal/mol strain, enhancing susceptibility to nucleophilic attack at the cyclopropane bridge .
  • Fluorine Effects : The geminal difluoro group stabilizes transition states via hyperconjugation, directing regioselective ring opening (e.g., preferential attack at C9) .
  • Case Study : In reactions with Grignard reagents, the (1S,8S) isomer exhibits 30% faster kinetics compared to the (1R,8R) counterpart due to reduced steric hindrance .

Q. What contradictions exist in reported reaction outcomes for derivatives of this compound?

Discrepancies arise in carbenoid-mediated transformations:

  • Unexpected Allenes : Treatment of 9,9-dibromo derivatives with butyllithium at −95°C yields allenes (e.g., 1,2,6-cyclononatriene) instead of alkylated products when double bonds or cyclopropyl groups are present .
  • Proposed Mechanism : Bishomaromatic interactions in strained intermediates promote disrotatory ring opening, overriding typical alkylation pathways .
  • Resolution : Lowering reaction temperatures (−100°C) and using sterically hindered bases (e.g., LDA) suppress side reactions .

Q. What methodologies are employed to study its biological interactions?

  • Protein Binding Assays : Surface plasmon resonance (SPR) reveals moderate affinity (KD=12μMK_D = 12 \mu M) for ATP-binding pockets in kinase targets .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) shows a half-life of 45 minutes, suggesting susceptibility to oxidative metabolism .
  • Toxicity Profiling : Ames tests and zebrafish embryotoxicity models indicate no mutagenicity but moderate hepatotoxicity at >100 µM .

Future Research Directions

  • Mechanistic Studies : Elucidate the role of fluorine in stabilizing carbocation intermediates during solvolysis.
  • Biological Optimization : Modify the carboxylic acid moiety to improve metabolic stability while retaining target affinity .
  • Computational Modeling : DFT calculations to predict regioselectivity in electrophilic additions .

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